Cefmepidium chloride

Antimicrobial susceptibility Minimum Inhibitory Concentration Cephalosporin

Research on novel cephalosporin scaffolds is often constrained by a lack of well-characterized, authenticated reference materials. Cefmepidium chloride addresses this gap as a structurally defined semisynthetic cephalosporin with an aminothiazolyl moiety and pyridinium methylthio substituent. - Provides a validated chemical reference for developing HPLC or LC-MS methods to detect cephalosporin-like impurities. - Enables fundamental structure-activity relationship (SAR) studies as a structurally related control. - Supplied with full analytical documentation to ensure batch-to-batch consistency for exploratory in vitro research.

Molecular Formula C23H25ClN6O8S3
Molecular Weight 645.1 g/mol
CAS No. 107452-79-9
Cat. No. B026629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmepidium chloride
CAS107452-79-9
SynonymsCefmepidium chloride
Molecular FormulaC23H25ClN6O8S3
Molecular Weight645.1 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O.[Cl-]
InChIInChI=1S/C23H24N6O8S3.ClH/c1-23(2,21(34)35)37-27-14(13-9-39-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)11(10-40(36)19(15)29)8-38-12-4-6-28(3)7-5-12;/h4-7,9,15,19H,8,10H2,1-3H3,(H4-,24,25,26,30,32,33,34,35);1H/b27-14-;/t15-,19-,40?;/m1./s1
InChIKeyWYKASFRWOOMFNP-ZISBYHFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefmepidium Chloride: Basic Identity and Classification


Cefmepidium chloride is a beta-lactam antibiotic classified as a semisynthetic cephalosporin [1]. Its chemical structure includes an aminothiazolyl moiety and a pyridinium methylthio substituent, with the molecular formula C23H25ClN6O8S3 . It is registered as a pharmacologic substance with the FDA Unique Ingredient Identifier (UNII) 726233N8L3 [2] and is not assigned to a specific cephalosporin generation in official nomenclature .

Chemical Classification Semisynthetic cephalosporin with aminothiazolyl and pyridinium methylthio substituents; defined molecular formula.
Biological Data Availability No public MIC, PK, or beta-lactamase stability data available; vendor efficacy claims are unquantified.
Procurement Context May support analytical method development or SAR exploration as a structurally defined, inactive control after independent validation.

Cefmepidium Chloride: Lack of Substitution Evidence


Despite sharing a core cephalosporin scaffold, substitution with any other cephalosporin cannot be justified due to a complete absence of comparative biological data. No studies reporting MIC values, pharmacokinetic parameters, beta-lactamase stability, or in vivo efficacy exist in the public domain for Cefmepidium chloride. Vendor claims of 'broad-spectrum activity' are unsubstantiated by quantitative evidence. Therefore, any substitution with a well-characterized analog like cefepime or ceftazidime is scientifically unsupported and carries undefined performance risk.

No comparative MIC data exist; substitution with cefepime or ceftazidime is unsupported and carries undefined performance risk.

Absence of pharmacokinetic parameters prevents inference of exposure profiles from known cephalosporins.

Uncharacterized beta-lactamase stability may shift interpretation in resistance mechanism studies.

Cefmepidium Chloride: Evidence for Procurement


Antibacterial Potency (MIC)

No MIC data for Cefmepidium chloride against any bacterial species was found in PubMed, patents, or authoritative databases. Claims of 'effectiveness against penicillin-resistant strains' are unquantified and cannot be compared to established cephalosporins like cefepime or ceftazidime.

Antibacterial Potency (MIC)
Data to verify
No MIC data available for any bacterial strain.
Cannot compare to cefepime or ceftazidime
High procurement risk for targeted antimicrobial studies
Antimicrobial susceptibility Minimum Inhibitory Concentration Cephalosporin

Beta-Lactamase Stability and Resistance Profile

There are no published studies evaluating the stability of Cefmepidium chloride to hydrolysis by any class of beta-lactamases (e.g., ESBLs, AmpC, carbapenemases). In contrast, cefepime's stability to many common beta-lactamases is well-documented with quantitative hydrolysis rates [1].

Beta-Lactamase Stability
Data to verify
No hydrolysis rate data available for any beta-lactamase class.
Unsuitable as a characterized substrate or stable control
Cefepime stability profiles are well-documented, not transferable
Beta-lactamase stability Antibiotic resistance Hydrolysis rate

Pharmacokinetic Parameters

No peer-reviewed pharmacokinetic data are available for Cefmepidium chloride. Vendor-provided information on absorption, distribution, metabolism, and excretion is generic and unquantified . Well-characterized cephalosporins like cefepime have extensive human pharmacokinetic data, including a half-life of ~2.0–2.3 h and a volume of distribution of ~0.2 L/kg in healthy adults [1].

Pharmacokinetic Parameters
Data to verify
No t1/2, volume of distribution, or clearance data available.
Dosing for in vivo or cell-based models unsupported
Exposure-response relationship cannot be established
Pharmacokinetics Half-life Volume of distribution

Chemical Purity and Stability

Commercial sources list Cefmepidium chloride with a purity of 98.00% [1]. However, no certificates of analysis, stability studies under various storage conditions, or impurity profiles are publicly available to validate this specification.

Purity Verification
Specification review
Vendor claim 98.00%, no CoA or stability study publicly available.
Third-party quality control data required
Actual purity and storage stability remain uncertain
Chemical purity Stability Quality control

Cefmepidium Chloride: Limited Research Applications


Chemical and Analytical Method Development

Given the defined molecular formula (C23H25ClN6O8S3) and structure , the compound could serve as a reference standard for developing or validating analytical methods (e.g., HPLC, LC-MS) for detecting cephalosporin-like impurities or metabolites, provided that an authenticated reference standard is procured.

Negative Control or Novel Scaffold

With no established biological activity data , Cefmepidium chloride might be utilized in exploratory research as a structurally related but inactive control, or to investigate the fundamental structure-activity relationships (SAR) of the cephalosporin core against novel bacterial targets.

Pharmacological and Toxicological Profiling

The compound's complete lack of characterized safety or efficacy data means it is unsuitable for any in vivo or ex vivo model where a predictable outcome is required. Its use would be confined to the earliest stages of in vitro screening, where unknown properties are the subject of investigation.

Application
Selection Property
Validation Focus
Analytical method development
Defined molecular formula and structure
Purity and stability authentication with a certified reference standard
SAR and negative control
Structurally related but uncharacterized cephalosporin scaffold
Confirmation of functional inactivity against target of interest
Early-stage in vitro screening
Unknown biological profile
Baseline susceptibility and cytotoxicity determination in controlled assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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